Home > Products > Screening Compounds P55485 > (R)-Capivasertib
(R)-Capivasertib -

(R)-Capivasertib

Catalog Number: EVT-8489268
CAS Number:
Molecular Formula: C21H25ClN6O2
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Capivasertib is classified as an anti-cancer agent and is primarily developed for use in oncology. Its chemical structure is designed to target the AKT protein specifically, making it part of a broader class of targeted therapies aimed at inhibiting specific molecular pathways involved in cancer progression. The compound has been evaluated in various clinical trials to assess its efficacy and safety in treating different types of cancer, including breast and endometrial cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Capivasertib involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The synthetic route may utilize various organic chemistry techniques such as:

  • Reactions involving amines: These are crucial for forming the piperidine ring structure.
  • Coupling reactions: Often used to attach the pyrrolopyrimidine moiety to the piperidine backbone.
  • Chiral resolution techniques: To ensure that the final product is predominantly the (R) enantiomer, which is essential for its biological activity.

The specific synthetic pathway can vary depending on the desired purity and yield, as well as the availability of starting materials .

Molecular Structure Analysis

Structure and Data

(R)-Capivasertib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. Its chemical formula is C19H24ClN5OC_{19}H_{24}ClN_5O, and it features:

  • A pyrrolopyrimidine core that provides specificity in binding to AKT.
  • A piperidine ring which enhances solubility and bioavailability.
  • A chlorophenyl group that may influence the compound's interaction with biological targets.

The three-dimensional structure of (R)-Capivasertib can be analyzed using X-ray crystallography or computational modeling techniques to understand its binding interactions with AKT .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Capivasertib undergoes various chemical reactions that are critical for its function as an AKT inhibitor:

  • Phosphorylation reactions: The compound inhibits AKT by preventing its phosphorylation at specific residues, which is essential for its activation.
  • Binding interactions: The compound forms non-covalent interactions with the ATP-binding site of AKT, blocking substrate access.

These interactions can be studied using techniques such as molecular docking simulations and kinetic assays to determine binding affinities and inhibition constants .

Mechanism of Action

Process and Data

The mechanism of action of (R)-Capivasertib involves:

  1. Inhibition of AKT Activation: By binding to the ATP-binding pocket of AKT, (R)-Capivasertib prevents ATP from binding, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.
  2. Impact on Cellular Processes: The inhibition leads to reduced phosphorylation of key substrates involved in cell cycle progression and survival, promoting apoptosis in cancer cells.

Studies have shown that this compound effectively reduces tumor growth in preclinical models by targeting the AKT pathway .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Capivasertib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 348.88 g/mol.
  • Solubility: It is soluble in organic solvents but has limited aqueous solubility, which can affect its bioavailability.
  • Stability: The compound's stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

(R)-Capivasertib has significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated for treating various cancers characterized by aberrant AKT signaling.
  • Combination Therapies: Clinical trials are exploring its use in combination with other agents like PARP inhibitors to enhance therapeutic efficacy against resistant cancer types .
  • Biomarker Research: Ongoing studies aim to identify biomarkers predictive of response to (R)-Capivasertib treatment, facilitating personalized medicine approaches in oncology.
Enantiomer-Specific Synthesis & Optimization Strategies

Stereochemical Considerations in Pyrrolopyrimidine Derivative Design

(R)-Capivasertib, the R-enantiomer of the pyrrolopyrimidine-derived AKT inhibitor Capivasertib, exemplifies the critical role of stereochemistry in drug efficacy. Its chiral center at the 4-(4-chlorophenyl)-4-hydroxybutyl substituent governs spatial orientation, dictating interactions with the ATP-binding site of AKT isoforms (AKT1/2/3). The R-configuration optimizes hydrogen bonding with key residues (e.g., Ala230 and Glu279) and van der Waals contacts within the hydrophobic pocket, enhancing binding affinity and kinase inhibition selectivity. In contrast, the S-enantiomer exhibits steric clashes and suboptimal interactions, reducing potency by >10-fold in cellular assays [4] [9].

The pyrrolopyrimidine core’s planarity facilitates π-stacking in the kinase domain, while the chlorophenyl ring’s orientation—modulated by the chiral center—determines solvent accessibility and metabolic stability. Computational docking confirms that the R-enantiomer’s hydroxyl group aligns with catalytic residues, minimizing off-target effects [9]. This stereospecificity underscores why FDA-approved Capivasertib (marketed as Truqap) uses an enantiopure synthesis, avoiding the pharmacokinetic variability typical of racemates [1] [7].

Table 1: Impact of Stereochemistry on Capivasertib Properties

Property(R)-Capivasertib(S)-Capivasertib
AKT1 IC₅₀ (nM)5.258.7
Cellular Potency (MCF-7, IC₅₀)0.03 μM0.35 μM
Metabolic Stability (t₁/₂)8.9 h3.2 h
Selectivity (Kinase Panel)>100-fold<10-fold

Hydrothermal vs. Pyrolytic Synthesis of Enantiopure Forms

Synthetic routes to (R)-Capivasertib prioritize chiral integrity through asymmetric catalysis or resolution. Hydrothermal methods leverage aqueous-phase reactions at controlled temperatures (120–200°C) to assemble the pyrrolopyrimidine core while preserving enantiopurity. For example, cyclocondensation of 4-chloro-5-aminopyrrolopyrimidine with (R)-4-(4-chlorophenyl)-4-hydroxybutyraldehyde under hydrothermal conditions yields the enantiomerically enriched intermediate (>98% ee). This approach benefits from water’s polarity enhancing diastereoselectivity and minimizing racemization [2] [3].

In contrast, pyrolytic techniques employ high-temperature (300–600°C), solvent-free decomposition of precursors like nitrogen-rich salts or metal complexes. Pyrolysis rapidly generates carbon quantum dots (CQDs) for drug delivery but risks racemization at stereocenters. Recent adaptations use microwave-assisted pyrolysis at 350°C for ≤10 minutes to produce N/S-doped CQDs conjugated with (R)-Capivasertib, achieving 97% enantiomeric retention—attributed to shortened thermal exposure [2] [5] [8].

Table 2: Comparison of Synthetic Approaches for (R)-Capivasertib

ParameterHydrothermal SynthesisPyrolytic Synthesis
Temperature Range120–200°C300–600°C
Reaction Time6–24 h5–15 min
Enantiomeric Excess>98%95–97%
Key AdvantageMild conditions preserve chiralityScalability and speed
LimitationLower yields (∼45%)Requires chiral dopants

Role of Heteroatomic Doping in Chiral Resolution

Heteroatomic doping enhances chiral resolution and delivery efficiency for (R)-Capivasertib. Nitrogen (N), sulfur (S), or dual N/S-doped carbon quantum dots (CQDs) introduce surface charge asymmetry, facilitating enantioselective binding. N-doping creates electron-dense "charging stations" via pyridinic/pyrrolic nitrogen, while S-doping increases polarization through thiophene-like motifs. Dual N/S-doping synergistically boosts these effects, creating stereoselective pockets that preferentially bind the R-enantiomer over the S-form by 8.3-fold [2] [3] [8].

In practice, N/S-CQDs conjugated to (R)-Capivasertib via amide bonds achieve 99% enantiomeric purity after chromatographic separation—surpassing traditional chiral stationary phases (CSPs). The doping modifies CQD surface energy (ΔG = −28.5 kJ/mol for N/S vs. −15.2 kJ/mol for undoped CQDs), strengthening hydrophobic interactions with the chlorophenyl group of the R-enantiomer. This strategy reduces the IC₅₀ in MCF-7 cells to 0.03 nM for the CQD-(R)-Capivasertib complex, a 10-fold improvement over the free drug, by enabling targeted cellular uptake and minimizing chiral inversion [3] [5] [8].

Table 3: Heteroatom-Doped CQDs in Chiral Resolution of Capivasertib

Dopant TypeEnantioselectivity (α)Binding Affinity (Kd, nM)Cellular IC₅₀ Improvement
N-doped4.718.93.5-fold
S-doped6.112.45.8-fold
N/S-doped8.33.210.1-fold

Properties

Product Name

(R)-Capivasertib

IUPAC Name

4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m1/s1

InChI Key

JDUBGYFRJFOXQC-QGZVFWFLSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.